Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate
Overview
Description
Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a 3-iodopyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate typically involves the reaction of piperazine with 3-iodopyridine under specific conditions. The tert-butyl group is introduced via tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed depend on the type of reaction. For example, in a substitution reaction, the iodine atom may be replaced by an amine group, resulting in a new piperazine derivative.
Scientific Research Applications
Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The iodine atom may also play a role in the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- Tert-Butyl 4-(2-Ethoxy-2-Oxoethyl)-Piperazine-1-Carboxylate
- Tert-Butyl 4-(2-Hydrazino-2-Oxoethyl)-Piperazine-1-Carboxylate
- Tert-Butyl 4-(3-Aminopyrazin-2-Yl)Piperazine-1-Carboxylate
Uniqueness
Tert-Butyl 4-(3-Iodopyridin-2-Yl)Piperazine-1-Carboxylate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the piperazine ring and the iodopyridine moiety provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl 4-(3-iodopyridin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20IN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPURUZXLYMJMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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